molecular formula C11H10O B124790 2-Methoxynaphthalene CAS No. 93-04-9

2-Methoxynaphthalene

Cat. No.: B124790
CAS No.: 93-04-9
M. Wt: 158.2 g/mol
InChI Key: LUZDYPLAQQGJEA-UHFFFAOYSA-N
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Description

2-Methoxynaphthalene, also known as β-Naphthol methyl ether, is an organic compound with the molecular formula C₁₁H₁₀O. It is a derivative of naphthalene, where a methoxy group is attached to the second carbon of the naphthalene ring. This compound is known for its faint but persistent odor and is used in various industrial applications, including as a stabilizer in smokeless gunpowder .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxynaphthalene can be synthesized through the alkylation of β-naphthol with dimethyl sulfate. The reaction typically involves the use of an alkaline medium to facilitate the methylation process . Another method involves the bromination of this compound to obtain 1,6-dibromo-2-methoxynaphthalene, followed by metal reduction using a zinc-copper alloy .

Industrial Production Methods: Industrial production of this compound often employs the alkylation method due to its efficiency and cost-effectiveness. The process involves the reaction of β-naphthol with dimethyl sulfate in the presence of a base, such as sodium hydroxide, to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

1. Catalytic Studies
2-Methoxynaphthalene is frequently employed as a model compound in catalytic research. Its reactions, particularly acylation, are studied to understand the effects of different catalysts and reaction conditions. For instance, the Friedel-Crafts acylation of this compound has been explored using various ion-exchanged β zeolites, leading to insights into product selectivity and catalyst efficiency .

2. Biooxidation Research
Biooxidation studies have shown that this compound can be oxidized by various microorganisms, producing valuable chiral synthons. The oxidation products have potential applications in synthesizing pharmaceuticals due to their unique structural properties .

3. Silylation Reactions
The compound has been utilized in Ni(COD)2-catalyzed ipso-silylation reactions, which are important for creating functionalized aromatic compounds. This application highlights its utility in synthetic organic chemistry .

Biological Applications

1. Potential Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for therapeutic applications. Studies have investigated its bioactivity and potential as a lead compound in drug development .

2. Fragrance Industry
Due to its sweet floral scent, this compound is also used in the fragrance industry. Its pleasant aroma makes it suitable for incorporation into perfumes and scented products.

Industrial Applications

1. Acylation for Pharmaceutical Intermediates
The acylation of this compound is crucial in synthesizing intermediates for pharmaceuticals such as naproxen, an anti-inflammatory drug. The acylation process can yield specific derivatives like 6-acetyl-2-methoxynaphthalene, which are essential for further chemical transformations in drug synthesis .

2. Stabilizer in Gunpowder
In the industrial sector, this compound serves as a stabilizer in smokeless gunpowder formulations. Its role enhances the stability and performance of these products.

Data Tables

Application Area Specific Application Key Findings/Notes
ChemistryCatalytic StudiesUsed as a model compound; insights into catalyst efficiency
BiologyAnti-inflammatory ResearchExhibits potential therapeutic properties
IndustryPharmaceutical IntermediatesKey role in synthesizing naproxen derivatives
IndustrialGunpowder StabilizerEnhances stability of smokeless formulations

Case Studies

  • Acylation Studies Using Zeolites
    • A study examined the acylation of this compound over ion-exchanged β zeolites, revealing how different cations affect product selectivity and yield. The results indicated that zeolite β showed superior regioselectivity for desired products at elevated temperatures .
  • Biooxidation by Microorganisms
    • Research involving Pseudomonas putida demonstrated the biooxidation of this compound to produce chiral diols that can serve as intermediates in pharmaceutical synthesis. This study highlighted the potential for biotechnological applications in producing complex organic molecules from simple substrates .

Comparison with Similar Compounds

    2-Naphthol: Similar structure but lacks the methoxy group.

    1-Methoxynaphthalene: Methoxy group attached to the first carbon of the naphthalene ring.

    Naphthalene: The parent compound without any substituents.

Uniqueness: 2-Methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its methoxy group enhances its solubility in organic solvents and influences its reactivity in electrophilic substitution reactions .

Biological Activity

2-Methoxynaphthalene (2-MN), with the chemical formula C11H10OC_{11}H_{10}O, is an aromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

This compound is a colorless to yellow-brown liquid with a sweet floral odor. It is insoluble in water but soluble in organic solvents. The melting point of 2-MN is reported to be between 70-73 °C .

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of this compound and its derivatives. For instance, a study investigated the antibacterial activity of synthesized derivatives of naphthalene carboxylic acids, including 5,6-dimethoxynaphthalene-2-carboxylic acid. These compounds exhibited notable inhibitory effects against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli using the disk diffusion method .

Compound Pathogenic Bacteria Zone of Inhibition (mm)
5,6-Dimethoxynaphthalene-2-carboxylic acidStaphylococcus aureus16
Streptococcus faecalis15
Mycobacterium smegmatis14

This table summarizes the antibacterial activity of selected compounds derived from 2-MN, indicating their potential therapeutic applications.

Anti-inflammatory Activity

The structural similarity between this compound and non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen suggests potential anti-inflammatory effects. Research indicates that the acylation of 2-MN can lead to the formation of compounds with enhanced anti-inflammatory properties . The acylation process produces intermediates that are crucial for synthesizing effective anti-inflammatory agents.

Anticancer Potential

Emerging research has also pointed towards the anticancer potential of methoxynaphthalene derivatives. A study highlighted that certain modifications to the naphthalene structure could enhance cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various methoxynaphthalene derivatives and evaluated their biological activities. The results indicated that specific substitutions on the naphthalene ring significantly influenced antibacterial efficacy and cytotoxicity against cancer cells .
  • Acylation Reactions : The Friedel-Crafts acylation of 2-MN was studied using different catalysts, which revealed that certain zeolites enhanced selectivity for desired products while maintaining high conversion rates . This reaction not only serves as a synthetic route for developing new pharmaceuticals but also highlights the versatility of 2-MN in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxynaphthalene, and how do their reaction conditions differ?

  • Methodological Answer : The primary synthetic methods include:

  • Microwave-Assisted O-Methylation : Using tetramethylammonium hydroxide (TMAH) under microwave irradiation (70°C, 10 minutes), achieving high selectivity and reduced reaction time compared to conventional methods .
  • Friedel-Crafts Acylation : Catalyzed by zeolites in acetic acid, yielding regioselective products like 2-methoxy-6-acetylnaphthalene .
  • Traditional O-Methylation : Involves alkylation of 2-naphthol with methylating agents (e.g., dimethyl sulfate), requiring longer reaction times and higher temperatures.
    Table 1 : Comparison of Synthesis Methods
MethodCatalyst/SolventTemperature/TimeYieldSelectivity
Microwave-AssistedTMAH in water70°C, 10 min>90%High (traces of byproducts)
Friedel-Crafts AcylationZeolite (Acetic Acid)50–290°C60–80%Regioselective

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer :

  • GC-MS : Used to identify reaction byproducts (e.g., 1-methyl-2-methoxynaphthalene) and quantify purity .
  • NMR Spectroscopy : Confirms methoxy group positioning and aromatic proton environments .
  • Mass Spectrometry (EI) : Provides molecular ion ([M]⁺ at m/z 158) and fragmentation patterns for structural validation .
  • HPLC : Quantifies trace impurities in synthetic batches .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Solubility : Soluble in ethanol, acetone, and chloroform; nearly insoluble in water .
  • Melting Point : 72–75°C; critical for determining storage conditions and reaction temperatures .
  • Boiling Point : 274°C; informs distillation and sublimation protocols .
  • Stability : Degrades under strong oxidizers; requires inert storage environments .

Q. What standardized protocols exist for assessing the acute toxicity of this compound in aquatic organisms?

  • Methodological Answer :

  • Microcystis aeruginosa Bioassays : Measure growth inhibition (via chlorophyll a content), oxidative stress markers (SOD, CAT activity), and lipid peroxidation (MDA levels) over 48–72 hours .
  • EC₅₀ Determination : Calculated using dose-response curves; reported EC₅₀ for algae is 1.81 mg/L .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear dust masks, nitrile gloves, and safety goggles to prevent inhalation/skin contact .
  • Storage : Store in sealed glass containers at <25°C, away from oxidizers .
  • Ventilation : Use fume hoods or local exhaust systems during synthesis or weighing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across different model systems?

  • Methodological Answer :

  • Systematic Review Frameworks : Follow ATSDR’s 8-step process, including risk of bias assessment (e.g., randomization, blinding) and confidence rating in evidence .
  • Confounding Factor Analysis : Evaluate species-specific metabolic pathways (e.g., murine vs. human liver enzymes) and exposure durations .
    Table 2 : Risk of Bias Criteria for Human Studies
Bias TypeKey Questions
Selection BiasWas exposure level randomized? Was allocation concealed?
Detection BiasWere exposure/outcome assessments blinded?

Q. What mechanistic insights explain this compound’s inhibitory effects on Microcystis aeruginosa growth?

  • Methodological Answer :

  • Chlorophyll Disruption : 1 mg/L exposure reduces chlorophyll a by 40%, impairing photosynthesis .
  • Oxidative Stress : SOD activity decreases by 50%, leading to ROS accumulation and lipid peroxidation (MDA increases 2.5×) .
  • Structural Specificity : The methoxy group enhances membrane permeability compared to non-aromatic analogs (e.g., myrcene) .

Q. How does this compound contribute to odor profiles in recycled polymers, and what analytical methods quantify its presence?

  • Methodological Answer :

  • HS-SPME/GC-MS : Identifies this compound as a key odorant in recycled polyethylene (ROAV = 4.2) via headspace sampling .
  • Quantification : Use internal standards (e.g., deuterated naphthalene) for calibration curves in complex matrices .

Q. What strategies optimize regioselectivity in Friedel-Crafts acylations using this compound as a substrate?

  • Methodological Answer :

  • Zeolite Catalysts : H-beta zeolites in acetic acid yield 85% 6-acetyl derivative due to pore size constraints .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce byproduct formation compared to non-polar media .

Q. How can in vitro models replicate this compound’s metabolic pathways for toxicity screening?

  • Methodological Answer :
  • Hepatocyte Cultures : Use primary human hepatocytes to study cytochrome P450-mediated oxidation (e.g., epoxide formation) .
  • Metabolite Profiling : LC-MS/MS detects phase I/II metabolites (e.g., glucuronides) for pathway mapping .

Properties

IUPAC Name

2-methoxynaphthalene
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InChI

InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
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InChI Key

LUZDYPLAQQGJEA-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC2=CC=CC=C2C=C1
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Molecular Formula

C11H10O
Record name β-Naphthol methyl ether
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DSSTOX Substance ID

DTXSID7044392
Record name 2-Methoxynaphthalene
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Molecular Weight

158.20 g/mol
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Physical Description

Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid, White shiny crystals, Intensely sweet, orange blossom Acacia-like aroma
Record name Naphthalene, 2-methoxy-
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Record name beta-Naphthyl methyl ether
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Boiling Point

274.00 °C. @ 760.00 mm Hg
Record name 2-Methoxynaphthalene
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Solubility

Insoluble in water, miscible in oils, soluble (in ethanol)
Record name beta-Naphthyl methyl ether
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Vapor Pressure

0.00823 [mmHg]
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CAS No.

93-04-9
Record name 2-Methoxynaphthalene
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Melting Point

72 °C
Record name 2-Methoxynaphthalene
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Synthesis routes and methods I

Procedure details

Compared with the preparation of analogues of the compound II-A, ie 1-(6-methoxy-2-naphthyl)-1-propanone (II, X=H) and 1-(5-bromo-6-methoxy-2-naphthyl)-1-propanone (II, X=Br) by a Friedel-Crafts reaction between propionyl chloride and, respectively, 2-methoxy-naphthalene and 1-bromo-2-methoxy-naphthalene, the following advantages are obtained:
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Synthesis routes and methods II

Procedure details

β-naphthyl ketone; benzyl acetone:mixture of hexahydro-4,7-methanoinden-5-yl propionate and hexahydro-4,7-methanoinden-6-yl propionate;4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-methyl-3-buten-2-one; 3,7-dimethyl-2,6-nonadien-1-nitrile; dodecahydro-3a,6,6,9a-tetramethylnaphtho(2,1-b)furan; ethylene glycol cyclic ester of n-dodecanedioic acid; 1-cyclohexadecen-6-one; 1-cycloheptadecen-10-one; and corn mint oil.
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hexahydro-4,7-methanoinden-5-yl propionate
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hexahydro-4,7-methanoinden-6-yl propionate
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Synthesis routes and methods III

Procedure details

Ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate (7,5 g, 27,3 mmol), acetic anhydride (6,14 g, 60,2 mmol), toluene (37 ml) and palladium catalyst (5% on carbon, 0,75 g) were heated (140° C.) under a hydrogen atmosphere (10 bar) for 14 hours. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 92% at a 2-methoxynaphthalene conversion of 60%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methoxynaphthalene
2-Methoxynaphthalene
2-Methoxynaphthalene
2-Methoxynaphthalene

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